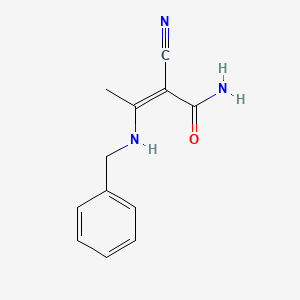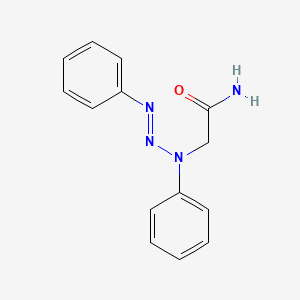
N-(5-chloro-2-pyridinyl)-4,5-dimethyl-2-propoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-4,5-dimethyl-2-propoxybenzenesulfonamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
CP-690,550 selectively inhibits the activity of N-(5-chloro-2-pyridinyl)-4,5-dimethyl-2-propoxybenzenesulfonamide3, a member of the N-(5-chloro-2-pyridinyl)-4,5-dimethyl-2-propoxybenzenesulfonamide family of enzymes. N-(5-chloro-2-pyridinyl)-4,5-dimethyl-2-propoxybenzenesulfonamide3 is primarily expressed in immune cells and plays a crucial role in cytokine signaling pathways. By inhibiting N-(5-chloro-2-pyridinyl)-4,5-dimethyl-2-propoxybenzenesulfonamide3, CP-690,550 blocks the signaling of cytokines such as interleukin-2 (IL-2), which are involved in the activation and proliferation of T cells. This inhibition results in the suppression of the immune response and the reduction of inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have significant biochemical and physiological effects in various preclinical and clinical studies. It has been demonstrated to reduce the production of pro-inflammatory cytokines, including IL-2, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to decrease T cell activation and proliferation, leading to the suppression of the immune response. CP-690,550 has also been shown to reduce the infiltration of immune cells into inflamed tissues, resulting in the reduction of tissue damage.
実験室実験の利点と制限
CP-690,550 has several advantages for lab experiments, including its high selectivity for N-(5-chloro-2-pyridinyl)-4,5-dimethyl-2-propoxybenzenesulfonamide3 and its ability to suppress the immune response. However, it also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
将来の方向性
There are several future directions for the study of CP-690,550. One potential area of research is the development of more selective N-(5-chloro-2-pyridinyl)-4,5-dimethyl-2-propoxybenzenesulfonamide3 inhibitors with fewer side effects. Another area of research is the investigation of the potential therapeutic applications of CP-690,550 in other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, the combination of CP-690,550 with other immunosuppressive agents may be explored to enhance its therapeutic efficacy.
合成法
The synthesis of CP-690,550 involves several steps, starting from the reaction of 5-chloro-2-pyridinecarboxylic acid with 4,5-dimethyl-2-propoxybenzenesulfonyl chloride in the presence of a base, followed by the reduction of the resulting acid chloride with lithium aluminum hydride. The final product is obtained after purification through column chromatography.
科学的研究の応用
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been shown to inhibit the activity of N-(5-chloro-2-pyridinyl)-4,5-dimethyl-2-propoxybenzenesulfonamide enzymes, which play a crucial role in the signaling pathways involved in immune responses. This inhibition results in the suppression of the immune system, thereby reducing inflammation and tissue damage.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-4,5-dimethyl-2-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S/c1-4-7-22-14-8-11(2)12(3)9-15(14)23(20,21)19-16-6-5-13(17)10-18-16/h5-6,8-10H,4,7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSPCZIGDXLTKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5009773.png)

![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine](/img/structure/B5009795.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5009803.png)

![2-[(3-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide](/img/structure/B5009817.png)
![N-benzyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5009820.png)
![N-isopropyl-1'-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5009827.png)
![S-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] 3-nitrobenzenecarbothioate](/img/structure/B5009847.png)
![N-{1-[1-(2,2-dimethylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5009848.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B5009862.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5009863.png)
![1-[4-(hexyloxy)phenyl]-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione](/img/structure/B5009874.png)